molecular formula C9H7IN2O3 B1614006 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid CAS No. 885523-26-2

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B1614006
CAS No.: 885523-26-2
M. Wt: 318.07 g/mol
InChI Key: UMLFNSXPLIRQTL-UHFFFAOYSA-N
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Description

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of an iodine atom at the 6th position and a methoxy group at the 4th position on the indazole ring makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid typically begins with commercially available starting materials such as 4-methoxyphenylhydrazine and 2-iodobenzoic acid.

    Cyclization Reaction: The key step involves the cyclization of 4-methoxyphenylhydrazine with 2-iodobenzoic acid under acidic conditions to form the indazole ring.

    Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 3rd position of the indazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the iodine atom, replacing it with hydrogen or other substituents.

    Substitution: The iodine atom at the 6th position is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Formation of 6-iodo-4-methoxy-1H-indazole-3-carboxaldehyde or 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid.

    Reduction: Formation of 4-methoxy-1H-indazole-3-carboxylic acid.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex indazole derivatives.

    Catalysis: It can be used in catalytic reactions due to its unique structure.

Biology:

    Antimicrobial Agents: Indazole derivatives, including this compound, have shown potential as antimicrobial agents.

    Enzyme Inhibitors: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound is explored for its potential in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The iodine atom and methoxy group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The carboxylic acid group enhances its solubility and facilitates interactions with biological molecules.

Comparison with Similar Compounds

  • 4-methoxy-1H-indazole-3-carboxylic acid
  • 6-chloro-4-methoxy-1H-indazole-3-carboxylic acid
  • 6-bromo-4-methoxy-1H-indazole-3-carboxylic acid

Comparison:

  • Unique Features: The presence of an iodine atom at the 6th position makes 6-iodo-4-methoxy-1H-indazole-3-carboxylic acid unique compared to its chloro and bromo analogs. Iodine’s larger atomic size and higher reactivity can influence the compound’s chemical behavior and biological activity.
  • Reactivity: The iodine derivative is more reactive in nucleophilic substitution reactions compared to its chloro and bromo counterparts.
  • Biological Activity: The specific substitution pattern can affect the compound’s binding affinity to biological targets, potentially leading to differences in biological activity.

Properties

IUPAC Name

6-iodo-4-methoxy-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O3/c1-15-6-3-4(10)2-5-7(6)8(9(13)14)12-11-5/h2-3H,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFNSXPLIRQTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=NN2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646524
Record name 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885523-26-2
Record name 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885523-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Iodo-4-methoxy-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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